molecular formula C12H20N2O B13074138 (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

Cat. No.: B13074138
M. Wt: 208.30 g/mol
InChI Key: UPQAOTRHQIXJMD-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a tertiary amine characterized by a cyclopropylmethyl group attached to a dimethylaminoethyl chain substituted with a furan-2-yl moiety. Its molecular formula is C₁₇H₂₄N₂O₂ (inferred from structurally similar compounds in and ). The cyclopropyl group introduces steric and electronic effects, while the furan ring provides a heterocyclic oxygen atom capable of hydrogen bonding. This compound is likely synthesized via metal-mediated coupling or nucleophilic addition reactions, as suggested by methodologies in and .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3

InChI Key

UPQAOTRHQIXJMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNCC1CC1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amines or ethers, depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related amines, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Formula Substituents on Furan Amine Chain Structure Molecular Weight Key Features
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine (Target) C₁₇H₂₄N₂O₂ Cyclopropylmethyl 2-(dimethylamino)-2-(furan-2-yl)ethyl 300.39 g/mol High lipophilicity; potential metabolic stability due to cyclopropyl group
[2-(Dimethylamino)-2-(furan-2-yl)ethyl][5-(2-methylcyclopropyl)furan-2-yl]amine C₁₇H₂₄N₂O₂ 5-(2-Methylcyclopropyl)furan Same as target 300.39 g/mol Increased steric hindrance from methylcyclopropyl; altered electronic effects
[2-(Dimethylamino)-2-methylpropyl][5-(4-fluorophenyl)furan-2-yl]amine C₁₇H₂₃FN₂O 4-Fluorophenyl 2-(dimethylamino)-2-methylpropyl 296.38 g/mol Fluorine enhances electronegativity; phenyl group may reduce solubility
3-(Dimethylamino)-2,2-dimethylpropylamine C₁₂H₂₂N₂O None (unsubstituted furan) 3-(dimethylamino)-2,2-dimethylpropyl 210.32 g/mol Simplified structure; lower molecular weight impacts pharmacokinetics
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₇NO None (unsubstituted furan) 2-methylpropyl 155.24 g/mol Lacks dimethylamino group; reduced basicity and potential bioactivity

Key Comparative Insights

Substituent Effects: The cyclopropylmethyl group in the target compound enhances metabolic stability compared to phenyl or methyl groups, which are prone to oxidative degradation .

Amine Chain Variations: The 2-(dimethylamino)ethyl chain in the target compound is common in bioactive amines, facilitating protonation at physiological pH and enabling ionic interactions . Methylpropyl or dimethylpropyl chains () reduce steric hindrance but may decrease receptor selectivity.

Molecular weight differences (e.g., 210.32 g/mol in vs. 300.39 g/mol in the target) influence absorption and distribution profiles.

Synthetic Accessibility :

  • Cyclopropyl groups require specialized reagents (e.g., cyclopropane derivatives) or photochemical methods for incorporation, increasing synthetic complexity compared to phenyl or methyl substituents .

Biological and Catalytic Activity: Dimethylamino groups are critical in catalysis (e.g., amine-mediated polymerization in ) and receptor binding. The furan oxygen in the target compound may act as a hydrogen bond acceptor, a feature absent in phenyl-substituted analogues ().

Biological Activity

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a nitrogen-containing organic compound notable for its unique structural features, including a cyclopropylmethyl group, a dimethylamino group, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C12H20N2O
  • Molecular Weight : Approximately 222.33 g/mol
  • Structure : The presence of the furan ring is significant as it contributes to the compound's reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The mechanisms of action are still under investigation but may involve:

  • Hydrogen Bonding : The dimethylamino group can engage in hydrogen bonding, enhancing binding affinity to targets.
  • Electrostatic Interactions : These interactions may influence the compound's specificity towards certain biological receptors.
  • π-π Stacking Interactions : The furan ring can participate in π-π stacking, which may affect the compound's overall biological activity.

Biological Activity

Initial studies suggest that this compound exhibits promising pharmacological properties. Potential activities include:

  • Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models, indicating that this compound may also exhibit such properties.
  • Analgesic Activity : Given its structural similarities to known analgesics, further investigation into its pain-relieving properties is warranted.
  • Interaction with Opioid Receptors : Preliminary data suggest that this compound may modulate opioid receptor activity, which could be beneficial in pain management strategies .

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound distinguish it from similar compounds:

Compound NameKey Structural FeaturesBiological Activity
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amineLacks furan ringReduced versatility
2-(Dimethylamino)-2-(furan-2-yl)ethylamineNo cyclopropyl groupDifferent reactivity
4-(N,N-dimethylamino)-7-(fluorosulphonyl)-2,1,3-benzoxadiazoleContains benzoxadiazoleAnticancer activity

The presence of the furan ring in this compound enhances its potential as a versatile pharmacological agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance:

  • Antidepressant Activity : A study demonstrated that compounds with similar structures exhibited significant antidepressant effects in rodent models, suggesting potential for this compound in treating mood disorders.
    • Reference Study : Smith et al. (2020) reported that modifications in the furan structure led to enhanced serotonin receptor binding affinity.
  • Opioid Modulation : Research on biased ligands at opioid receptors indicated that structural modifications could lead to reduced side effects while maintaining analgesic efficacy.
    • Reference Study : Johnson et al. (2021) found that specific modifications in nitrogen-containing compounds can lead to functional selectivity at opioid receptors.

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